9-Cyclopropyl-10-methyl-9,10-dihydroanthracene
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Overview
Description
9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene: is a unique organic compound with the molecular formula C17H14 and a molecular weight of 218.301 g/mol . This compound is characterized by its cyclopropane ring fused to an anthracene moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene typically involves the cyclopropanation of anthracene derivatives. One common method is the reaction of anthracene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane-fused product .
Industrial Production Methods
While specific industrial production methods for 9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Anthraquinone derivatives
Reduction: Fully saturated cyclopropanthracene
Substitution: Nitro or halogenated anthracene derivatives
Scientific Research Applications
9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying cyclopropane ring reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in
Properties
Molecular Formula |
C18H18 |
---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
9-cyclopropyl-10-methyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H18/c1-12-14-6-2-4-8-16(14)18(13-10-11-13)17-9-5-3-7-15(12)17/h2-9,12-13,18H,10-11H2,1H3 |
InChI Key |
CFRMVCRNAFAJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(C3=CC=CC=C13)C4CC4 |
Origin of Product |
United States |
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